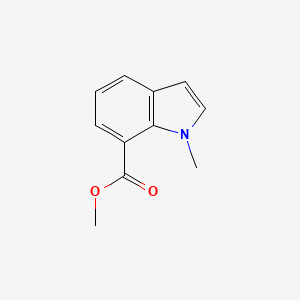

1-metil-1H-indol-7-carboxilato de metilo

Descripción general

Descripción

Methyl 1H-indole-7-carboxylate is a laboratory chemical with the molecular formula C10H9NO2 . It is also known by its CAS number 93247-78-0 .

Molecular Structure Analysis

The molecular weight of methyl 1H-indole-7-carboxylate is 175.18 . The monoisotopic mass is 175.063324 Da .Physical And Chemical Properties Analysis

Methyl 1H-indole-7-carboxylate has a melting point of 47-48°C and a predicted boiling point of 331.7±15.0 °C . Its predicted density is 1.253±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación

¡Claro! Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica del 1-metil-1H-indol-7-carboxilato de metilo, centrándose en seis aplicaciones únicas:

Investigación Anticancerígena

El this compound ha demostrado potencial en el desarrollo de agentes anticancerígenos. Se utiliza en la síntesis de inhibidores para CD38, una proteína que se sobreexpresa en ciertos tipos de células cancerosas . Estos inhibidores pueden ayudar a dirigirse y destruir las células cancerosas, lo que hace que este compuesto sea valioso en la investigación del tratamiento del cáncer.

Agentes Antivirales

Los derivados del indol, incluido el this compound, se han estudiado por sus propiedades antivirales. Estos compuestos han mostrado actividad inhibitoria contra varios virus, incluidos la influenza A y el virus Coxsackie B4 . Esto los convierte en candidatos prometedores para el desarrollo de nuevos medicamentos antivirales.

Aplicaciones Antiinflamatorias

La investigación ha indicado que los derivados del indol poseen propiedades antiinflamatorias significativas. El this compound se puede utilizar en la síntesis de compuestos que inhiben las vías inflamatorias, lo que podría conducir a nuevos tratamientos para enfermedades inflamatorias .

Investigación Antimicrobiana

El this compound también se utiliza en el desarrollo de agentes antimicrobianos. Se ha descubierto que los derivados del indol exhiben actividad contra una amplia gama de patógenos microbianos, incluidas bacterias y hongos . Esta aplicación es crucial para desarrollar nuevos antibióticos y medicamentos antifúngicos.

Agentes Neuroprotectores

Los derivados del indol se han explorado por sus efectos neuroprotectores. El this compound se puede utilizar en la síntesis de compuestos que protegen las células nerviosas del daño, lo que es beneficioso en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson .

Reguladores del Crecimiento Vegetal

En la investigación agrícola, los derivados del indol como el this compound se estudian por su papel como reguladores del crecimiento vegetal. Estos compuestos pueden influir en el crecimiento y desarrollo de las plantas, lo que los hace útiles para aumentar los rendimientos de los cultivos y mejorar las prácticas agrícolas .

Safety and Hazards

Methyl 1H-indole-7-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mecanismo De Acción

Target of Action

Methyl 1-methyl-1H-indole-7-carboxylate, like other indole derivatives, is known to interact with various biological targets. It has been found to be particularly useful in the preparation of inhibitors of CD38 , a protein that plays a significant role in cell adhesion, signal transduction, and calcium signaling .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may interact with its targets in a similar manner. This interaction can lead to changes in cellular processes, potentially influencing the activity of cancer cells, microbes, and various disorders in the human body .

Biochemical Pathways

These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

The molecular and cellular effects of methyl 1-methyl-1H-indole-7-carboxylate’s action are likely to be diverse, given the broad range of biological activities associated with indole derivatives . For instance, as a potential inhibitor of CD38, this compound could have significant effects on cell adhesion, signal transduction, and calcium signaling .

Análisis Bioquímico

Biochemical Properties

Methyl 1-methyl-1H-indole-7-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including methyl 1-methyl-1H-indole-7-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation and microbial growth . These interactions are often mediated through binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activity.

Cellular Effects

Methyl 1-methyl-1H-indole-7-carboxylate exerts significant effects on various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and apoptosis . Additionally, methyl 1-methyl-1H-indole-7-carboxylate can alter the expression of genes involved in these pathways, leading to changes in cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of action of methyl 1-methyl-1H-indole-7-carboxylate involves several key processes. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, methyl 1-methyl-1H-indole-7-carboxylate has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . This inhibition can result in the suppression of downstream signaling pathways and alterations in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 1-methyl-1H-indole-7-carboxylate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including methyl 1-methyl-1H-indole-7-carboxylate, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to the compound can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of methyl 1-methyl-1H-indole-7-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of cancer cell proliferation and antimicrobial activity . At high doses, it can cause toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

Methyl 1-methyl-1H-indole-7-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound on cellular function and metabolism.

Transport and Distribution

The transport and distribution of methyl 1-methyl-1H-indole-7-carboxylate within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of methyl 1-methyl-1H-indole-7-carboxylate in specific cellular compartments can influence its activity and function.

Subcellular Localization

Methyl 1-methyl-1H-indole-7-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interaction with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

methyl 1-methylindole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-7-6-8-4-3-5-9(10(8)12)11(13)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDHWKPWDYJATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

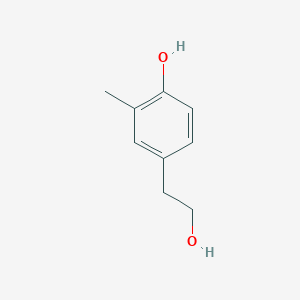

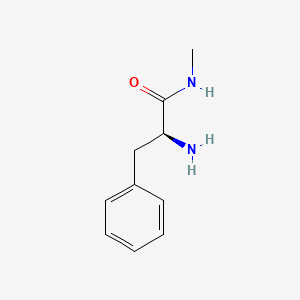

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Allyl [(4-amino-5-benzyl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B1638882.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(diethoxyphosphorylmethyl)benzamide](/img/structure/B1638894.png)

![L-Alanine,3-(ethylphenylamino)-N-[[2-(4-pyridinyl)-1H-benzimidazol-6-yl]carbonyl]-](/img/structure/B1638896.png)

![2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoxaline](/img/structure/B1638922.png)